1-(5-Chloro-2-fluorobenzoyl)-4-(6-chloropyridine-3-carbonyl)piperazine
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Overview
Description
1-(5-Chloro-2-fluorobenzoyl)-4-(6-chloropyridine-3-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with chlorinated benzoyl and pyridine carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluorobenzoyl)-4-(6-chloropyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-chloro-2-fluorobenzoyl chloride and 6-chloropyridine-3-carbonyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-fluorobenzoyl)-4-(6-chloropyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonyl groups can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-Chloro-2-fluorobenzoyl)-4-(6-chloropyridine-3-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorobenzoyl)-4-(6-chloropyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-fluorobenzoyl)-4-(4-chloropyridine-3-carbonyl)piperazine
- 1-(5-Chloro-2-fluorobenzoyl)-4-(6-fluoropyridine-3-carbonyl)piperazine
- 1-(5-Chloro-2-fluorobenzoyl)-4-(6-chloropyridine-2-carbonyl)piperazine
Uniqueness
1-(5-Chloro-2-fluorobenzoyl)-4-(6-chloropyridine-3-carbonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorinated benzoyl and pyridine carbonyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-(6-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3O2/c18-12-2-3-14(20)13(9-12)17(25)23-7-5-22(6-8-23)16(24)11-1-4-15(19)21-10-11/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZHGKCAVJHHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=C(C=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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